BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of N-Butylbenzamide: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Butylbenzamide

Cat. No.: B1595955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Butylbenzamide (C11:H1sNO), a compound of interest in various fields of chemical and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of
reference and comparison. Detailed experimental protocols are also provided to ensure
reproducibility of the presented data.

Spectroscopic Data Summary

The structural and spectroscopic properties of N-Butylbenzamide have been characterized
using a suite of analytical techniques. The data presented herein has been compiled from
various spectral databases and peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for N-Butylbenzamide are summarized below.

Table 1: *H NMR Spectroscopic Data for N-Butylbenzamide
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.77 m 2H Aromatic (ortho-H)
Aromatic (meta- and
7.48-7.40 m 3H
para-H)
6.47 brs 1H N-H
3.47-3.41 m 2H N-CH:2
1.62-1.54 m 2H N-CH2-CH:
1.44-1.35 m 2H N-CHz-CHz-CHz2
0.95 t 3H CHs

Solvent: CDClIs, Spectrometer Frequency: 300 MHz

Table 2: 13C NMR Spectroscopic Data for N-Butylbenzamide

Chemical Shift (6) ppm

Assignment

167.9 C=0 (Amide Carbonyl)
134.8 Aromatic (Quaternary C)
131.2 Aromatic (para-CH)
128.5 Aromatic (meta-CH)
126.8 Aromatic (ortho-CH)
40.1 N-CH:

31.7 N-CH2-CH:

20.2 N-CH2-CH2-CH:2

13.9 CHs
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Note: Specific 13C NMR chemical shift assignments are based on typical values for similar
structures and may require further 2D NMR analysis for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The key vibrational frequencies for N-Butylbenzamide are presented below.

Table 3: IR Spectroscopic Data for N-Butylbenzamide

Wavenumber (cm~?) Assignment Functional Group
3290 N-H Stretch Amide
1635 C=0 Stretch (Amide I) Amide

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The electron ionization (EI) mass spectrum of N-Butylbenzamide is summarized

below.

Table 4: Mass Spectrometry Data for N-Butylbenzamide

m/z Relative Intensity (%) Proposed Fragment

177 Moderate [M]* (Molecular lon)

135 High [M - CsHe]*

105 100 (Base Peak) [CeHsCO]* (Benzoyl Cation)
77 High [CeHs]* (Phenyl Cation)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of N-Butylbenzamide in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

'H NMR Acquisition: Acquire the tH NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum on the same
instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several
hundred to thousands).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for H
and the residual solvent signal of CDCls at 77.16 ppm for 13C.

IR Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of N-Butylbenzamide with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
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o Sample Introduction: Introduce a small amount of N-Butylbenzamide into the mass
spectrometer, typically via a direct insertion probe or through a gas chromatography (GC)
inlet for volatile samples.

« lonization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40
to 300.

» Data Acquisition and Analysis: The instrument's software will record the mass-to-charge ratio
(m/z) and the relative abundance of the detected ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of N-
Butylbenzamide, from sample preparation to data interpretation and structure confirmation.
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Spectroscopic Analysis Workflow for N-Butylbenzamide

Sample Preparation

N-Butylbenzamide Sample

:

Dissolve in CDCI3 with TMS Prepare KBr Pellet Prepare for EI-MS
l Data Acquisition
1H & 13C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (EI)
l Data Analysis % Interpretation
Chemical Shifts, Multiplicity, Vibrational Frequencies Molecular lon & Fragmentation
Integration, Coupling Constants & Functional Group ID Pattern Analysis

Conclusion

Structure Confirmation of
N-Butylbenzamide

Click to download full resolution via product page
Caption: Logical workflow for the spectroscopic analysis of N-Butylbenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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